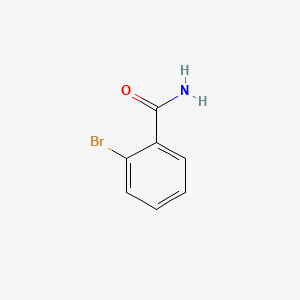

2-Bromobenzamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNAEZDWNCRWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193077 | |

| Record name | 2-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4001-73-4 | |

| Record name | 2-Bromobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VHS7LS88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 2-Bromobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Core Chemical Properties

This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 200.03 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 160-162 °C | --INVALID-LINK-- |

| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |

| Solubility | Soluble in hot water, ethanol, and ether. | --INVALID-LINK-- |

| CAS Number | 4001-73-4 | --INVALID-LINK-- |

Molecular Structure and Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques. This data is crucial for its identification and characterization in experimental settings.

Structure:

The molecule consists of a benzene ring substituted with a bromine atom and an amide group at the ortho positions.

Spectroscopic Data:

| Technique | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 7.40 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.8 (s, 1H, -NH₂), 8.1 (s, 1H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 119.5, 128.0, 129.5, 131.5, 132.5, 138.0, 168.0 |

| IR (KBr, cm⁻¹) | 3435, 3170 (-NH₂ stretching), 1660 (C=O stretching), 1590, 1560, 1470, 1430 (aromatic C=C stretching), 750 (C-Br stretching) |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis of this compound from 2-Bromobenzoyl Chloride

This method involves the ammonolysis of 2-bromobenzoyl chloride.

Materials:

-

2-Bromobenzoyl chloride

-

Concentrated ammonium hydroxide (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.6 mmol) of 2-bromobenzoyl chloride in 100 mL of dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 30 mL of concentrated ammonium hydroxide to the cooled solution. A white precipitate will form.

-

Allow the reaction mixture to stir vigorously in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of this compound.

Synthesis via Hofmann Rearrangement

This is a classical method for converting amides to amines with one less carbon atom, though it can be adapted for the synthesis of the amide itself from a precursor. A more direct synthesis is generally preferred. For the purpose of providing a relevant protocol, a standard amidation is detailed above.

Potential Biological Signaling Pathway Involvement

While direct studies on the specific signaling pathways of this compound are limited, the benzamide functional group is a known pharmacophore in various enzyme inhibitors. Of particular note is its presence in some Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene transcription. This mechanism is a key target in cancer therapy.

The diagram below illustrates a generalized logical workflow of how a benzamide-containing compound might act as an HDAC inhibitor, leading to downstream cellular effects.

Caption: Logical workflow of potential HDAC inhibition by a benzamide compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Synthesis of 2-Bromobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromobenzamide, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. The direct ortho-bromination of benzamide presents significant regioselectivity challenges. Therefore, this document details more reliable and selective methodologies, including modern palladium-catalyzed C-H activation and classical approaches starting from ortho-substituted precursors.

Introduction: The Challenge of Direct Ortho-Bromination

The direct electrophilic aromatic substitution of benzamide with bromine typically yields a mixture of ortho- and para-brominated isomers, with the para isomer being the major product due to the steric hindrance of the amide group. Achieving high selectivity for the ortho position requires specialized strategies. This guide explores two primary effective pathways for the targeted synthesis of this compound.

Palladium-Catalyzed Ortho-Bromination of Benzamide

A modern and highly regioselective method for the synthesis of this compound involves the use of a palladium catalyst to direct the bromination to the ortho position of the benzamide. The amide group itself acts as a directing group, facilitating the activation of the adjacent C-H bond.

Reaction Principle

The reaction proceeds through a C-H activation mechanism, where the palladium catalyst coordinates to the amide group, forming a cyclometalated intermediate. This brings the catalyst in close proximity to the ortho C-H bond, which is then cleaved and subsequently functionalized with a bromine atom from a suitable bromine source.

Experimental Protocol

A representative experimental protocol for the palladium-catalyzed ortho-bromination of benzamide is as follows:

Materials:

-

Benzamide

-

N-Bromosuccinimide (NBS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add benzamide (1.0 mmol), N-bromosuccinimide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous 1,2-dichloroethane (5 mL) to the flask.

-

The reaction mixture is stirred and heated at 100 °C for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Quantitative Data

| Parameter | Value |

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Synthesis from Ortho-Substituted Precursors

An alternative and often more practical approach to synthesize this compound is to start from a commercially available precursor that already possesses the desired ortho-bromo substitution pattern. The most common precursor for this route is 2-bromobenzoic acid.

Two-Step Synthesis from 2-Bromobenzoic Acid

This pathway involves the conversion of 2-bromobenzoic acid to its more reactive acid chloride derivative, followed by amination.

Reaction Principle: 2-Bromobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form 2-bromobenzoyl chloride.

Experimental Protocol:

Materials:

-

2-Bromobenzoic acid

-

Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)

-

1,2-Dichloroethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 2-bromobenzoic acid (0.25 mole) in 1,2-dichloroethane (200 mL) is prepared.

-

Phosphorus trichloride (0.10 mole) in dichloroethane (100 mL) is added to the mixture.

-

The mixture is heated at reflux for 4 hours.

-

After the reaction is complete, the solvent is removed by distillation to yield crude 2-bromobenzoyl chloride, which can be purified by vacuum distillation.

Reaction Principle: 2-Bromobenzoyl chloride is reacted with ammonia to form this compound.

Experimental Protocol:

Materials:

-

2-Bromobenzoyl chloride

-

Aqueous ammonia solution (concentrated)

-

Ice bath

Procedure:

-

2-Bromobenzoyl chloride is added dropwise to a stirred, concentrated aqueous ammonia solution, which is cooled in an ice bath.

-

A white precipitate of this compound forms immediately.

-

The mixture is stirred for a further 30 minutes at room temperature.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Alternative Route: Synthesis from Anthranilic Acid

2-Bromobenzoic acid can be synthesized from anthranilic acid via the Sandmeyer reaction, providing an alternative starting point for the synthesis of this compound.

Reaction Principle: The amino group of anthranilic acid is converted to a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) catalyst.

Experimental Protocol:

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Anthranilic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added slowly to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

-

The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.

-

The mixture is cooled, and the precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and purified by recrystallization. A yield of around 82% can be expected.

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 160-162 °C |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |

| ¹H NMR (CDCl₃, δ) | ~7.6-7.3 (m, 4H, Ar-H), ~6.0 (br s, 2H, -CONH₂) |

| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~139, 133, 131, 128, 127, 120 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3350, 3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |

Visualizations

Caption: Synthetic pathways to this compound.

Caption: Mechanism of Pd-catalyzed ortho-bromination.

Conclusion

While the direct bromination of benzamide is not a practical method for the selective synthesis of this compound, reliable and high-yielding alternatives are available. Palladium-catalyzed ortho-C-H bromination offers a modern and efficient approach with high regioselectivity. Alternatively, the classical two-step synthesis from 2-bromobenzoic acid provides a robust and scalable route. The choice of method will depend on factors such as the availability of starting materials, required scale, and the technical capabilities of the laboratory. This guide provides the necessary details for researchers and professionals to make an informed decision and successfully synthesize this compound for their research and development needs.

A Technical Guide to 2-Bromobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzamide, a versatile building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, details a robust experimental protocol for its application in palladium-catalyzed cross-coupling reactions, and illustrates a typical synthetic workflow.

Core Compound Data

A summary of the essential quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4001-73-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1][3] |

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bromine substituent makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds and heterocyclic systems often found in pharmacologically active compounds.

One of the most prevalent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron species, such as an arylboronic acid, yielding a biaryl-containing amide. This motif is a common feature in many drug candidates.

Additionally, this compound is a precursor for the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds with a range of biological activities.[1] This is typically achieved through palladium-catalyzed intramolecular C-H arylation and annulation reactions.[1]

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl amide. This protocol is adapted from established procedures for the coupling of aryl bromides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

Objective: To synthesize an N-aryl-2-benzamide derivative via a palladium-catalyzed carbon-carbon bond formation.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system: 1,4-Dioxane and water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle or oil bath

-

Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)

-

Equipment for aqueous work-up and column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equivalents) to the flask.

-

Under a positive flow of the inert gas, add the degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle or an oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. This typically takes between 4 and 12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and then filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of a biaryl compound from this compound using a Suzuki-Miyaura cross-coupling reaction.

Caption: A flowchart of the experimental procedure for the Suzuki coupling.

References

Technical Guide: Physicochemical Properties of 2-Bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 2-Bromobenzamide, a key intermediate in organic synthesis and pharmaceutical research. The document outlines its physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [4][5][6] |

| Appearance | Beige or white crystalline solid/powder | [1][2][4] |

| Melting Point | 160-162 °C | [3][5][7] |

| 156.0-163.0 °C | [1] | |

| 160.5 °C | [4] | |

| Water Solubility | Slightly soluble | [2][3][4] |

| Organic Solvent Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorides. | [2] |

| CAS Number | 4001-73-4 | [1][3][5] |

Experimental Protocols

The determination of the melting point and solubility of a compound like this compound is crucial for its identification, purity assessment, and application in chemical synthesis and drug formulation.[8] Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[9] The capillary method using a melting point apparatus is a common and reliable technique.[8][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[9]

-

Capillary tubes (sealed at one end)[11]

-

Mortar and pestle (for sample pulverization)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube.[11] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[9]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[11]

-

Rapid Determination (Optional but Recommended): To save time, a rapid heating run can be performed to get an approximate melting point range.[12] The apparatus is heated at a high rate (e.g., 10-20 °C per minute) to quickly identify the approximate temperature at which the compound melts.[12]

-

Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 15-20 °C below the approximate melting point observed in the rapid run.[11][12] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[11] For a pure compound, this range should be narrow, typically 1-2 °C.[9] Impurities tend to lower and broaden the melting range.[8][9]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment is often sufficient for initial characterization.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

-

Balance

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 25 mg) is placed into a small test tube.[13]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added to the test tube in small portions.[13]

-

Mixing: After each addition of the solvent, the test tube is vigorously shaken or vortexed to facilitate dissolution.[13] Continuous stirring for a set period, such as 60 seconds, can be employed for consistency.[14]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or slightly soluble.[14]

-

Classification: The solubility behavior in different solvents (e.g., water, dilute acid, dilute base, organic solvents) can help classify the compound based on its functional groups and polarity, following the principle of "like dissolves like".[15][16][17] For instance, the amide group in this compound allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[17]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

References

- 1. A18331.14 [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound 98 4001-73-4 [sigmaaldrich.com]

- 6. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4001-73-4 [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Data of 2-Bromobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzamide, a key chemical intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆BrNO with a molecular weight of 200.03 g/mol . The structural and spectral data are pivotal for its characterization and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.88 | Singlet | NH₂ |

| 7.63 | Doublet | Aromatic CH |

| 7.58 | Singlet | NH₂ |

| 7.41 | Triplet | Aromatic CH |

| 7.33 | Doublet | Aromatic CH |

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 168.2 | C=O (Amide Carbonyl) |

| 137.5 | Aromatic C-Br |

| 132.1 | Aromatic CH |

| 131.9 | Aromatic CH |

| 129.1 | Aromatic CH |

| 126.9 | Aromatic CH |

| 118.0 | Aromatic C-C(O)NH₂ |

Table 2: ¹³C NMR Spectral Data of this compound.

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435 | Strong, Broad | N-H Stretch (Amide) |

| 3180 | Strong, Broad | N-H Stretch (Amide) |

| 1655 | Strong, Sharp | C=O Stretch (Amide I) |

| 1620 | Medium | N-H Bend (Amide II) |

| 1590, 1470, 1430 | Medium-Weak | Aromatic C=C Stretch |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~750 | Strong | C-Br Stretch |

Table 3: FT-IR Spectral Data of this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup (Typical 400 MHz Spectrometer):

-

Insert the sample tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

For ¹H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

2. Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

Perform a background subtraction.

-

Identify and label the wavenumbers of the major absorption peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Reactivity of the bromine atom in 2-Bromobenzamide

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromobenzamide

Introduction

This compound is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a bromine atom positioned ortho to an amide group on a benzene ring, confers unique reactivity that makes it a valuable building block for constructing complex molecular architectures.[2] The reactivity of the carbon-bromine (C-Br) bond is central to its synthetic utility, serving as a handle for a variety of cross-coupling reactions. This guide provides a detailed exploration of the factors governing the reactivity of the bromine atom in this compound, with a focus on key transformations relevant to researchers and drug development professionals.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | [3] |

| Molecular Weight | 200.03 g/mol | [3] |

| CAS Number | 4001-73-4 | [3] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 160-162 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like alcohols and ethers. | [4] |

| C-Br Bond Length | ~1.89 - 1.91 Å (Calculated) | [5] |

Core Reactivity: The Ortho Effect

The presence of the amide group at the ortho position significantly influences the reactivity of the C-Br bond. This "ortho effect" is a combination of steric and electronic factors that modulate the bond's susceptibility to cleavage, particularly in transition metal-catalyzed reactions.[6][7]

-

Steric Influence: The amide group can sterically interact with the bromine atom and the metal catalyst center. In some cases, this can force the C-Br bond into a conformation that is more accessible for oxidative addition, a key step in many cross-coupling cycles.[6][8]

-

Electronic Influence & Coordination: The amide group, particularly the oxygen and nitrogen atoms, can act as a coordinating group. This potential for chelation can stabilize transition states and direct the metallic catalyst to the proximate C-Br bond, thereby accelerating the rate of reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

The Versatility of 2-Bromobenzamide: A Scaffold for Innovation in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamide is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Characterized by a benzamide structure with a bromine substituent at the ortho position, this compound serves as a crucial building block for the synthesis of a diverse array of bioactive molecules.[1] Its unique reactivity, particularly at the bromine-substituted carbon, allows for its facile incorporation into complex molecular architectures through various modern synthetic methodologies. This guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of key therapeutic agents, presenting quantitative biological data, outlining experimental protocols, and visualizing synthetic and biological pathways.

The strategic placement of the bromine atom and the amide group makes this compound an ideal substrate for a range of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational in contemporary drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions enable the introduction of a wide variety of substituents, leading to the generation of large and diverse chemical libraries for biological screening.

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Its role as a scaffold has been pivotal in the development of potent enzyme inhibitors, particularly for targets such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are critical in cancer therapy.[1][5] This guide will delve into these applications, providing the technical details necessary for researchers to leverage the potential of this compound in their own drug discovery endeavors.

Core Synthetic Methodologies

The utility of this compound in medicinal chemistry is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. These methods offer efficient and modular routes to complex molecules from a common starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[6] In the context of this compound, this reaction is used to introduce a variety of aryl or heteroaryl substituents, leading to the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.

-

Reagents and Materials: this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate), and a solvent (e.g., toluene/water mixture).

-

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene and water).

-

Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing N-arylbenzamides from this compound and various primary or secondary amines. These products often serve as precursors to more complex heterocyclic systems or as final drug candidates themselves.

-

Reagents and Materials: this compound, an aryl or alkyl amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) to an oven-dried reaction vessel.

-

Add the base (1.4-2.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours, monitoring the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

-

Applications in the Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles with significant pharmacological importance.

Phenanthridinones: Precursors to PARP Inhibitors

Phenanthridinone is the core scaffold of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][7] this compound can be used in palladium-catalyzed intramolecular C-H arylation or annulation reactions to construct this tricyclic system.[4][8]

This protocol is adapted from a procedure for the synthesis of phenanthridin-6(5H)-one derivatives.[4]

-

Reagents and Materials: N-substituted this compound, 2-bromobenzoic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a 10 mL Schlenk tube, add the N-substituted this compound (0.50 mmol, 1.0 equiv.), 2-bromobenzoic acid (0.60 mmol, 1.2 equiv.), Pd(OAc)₂ (12 mg, 0.05 mmol, 10 mol%), PPh₃ (26 mg, 0.10 mmol, 20 mol%), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv.).[4]

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5.0 mL).

-

Heat the reaction mixture to 120 °C and stir for 10 hours.

-

After cooling, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired phenanthridinone derivative.[4]

-

Biological Activities of this compound Derivatives

The structural diversity achievable from this compound has led to the discovery of derivatives with a wide range of biological activities.

Anticancer Activity: PARP and Kinase Inhibition

The benzamide moiety is a key pharmacophore in many PARP inhibitors.[9] These drugs function by inhibiting the repair of single-strand DNA breaks. In cancer cells with deficient double-strand break repair mechanisms (like BRCA-mutated cells), this leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][10]

In addition to PARP, benzamide derivatives have been identified as potent inhibitors of various protein kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[5] The structure-activity relationship (SAR) of these compounds is highly dependent on the substituents introduced via reactions on the this compound scaffold.

| Compound Class | Target | Potency (IC₅₀) | Cell Line | Reference |

| Benzamide Derivative (Talazoparib) | PARP-1 | 0.57 nM | - | [11] |

| Benzamide Derivative (Olaparib) | PARP-1 | ~1-5 nM | - | [11][12] |

| 4-Methylbenzamide Derivative (Cmpd 7) | Bcr-Abl Kinase | 2.27 µM | K562 (Leukemia) | [13] |

| N-Arylbenzo[d]oxazol-2-amine (Cmpd 4g) | α-glucosidase | 32.49 µM | - | [14] |

| 2-Thioxo-quinazolin-4(1H)-one (Cmpd 3g) | COX-2 | 0.165 mM (DPPH scavenging) | - | [15] |

Table 1: Quantitative inhibitory activity of various benzamide derivatives.

Antimicrobial and Anti-inflammatory Activity

Derivatives of this compound have also shown promise as antimicrobial and anti-inflammatory agents. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against pathogenic fungi and Gram-positive bacteria.[4] The anti-inflammatory potential has been linked to the inhibition of proteases like trypsin.[4]

| Derivative Class | Organism/Target | Activity (MIC) | Reference |

| N-Benzamide Derivative (Cmpd 5a) | E. coli | 3.12 µg/mL | [16] |

| N-Benzamide Derivative (Cmpd 5a) | B. subtilis | 6.25 µg/mL | [16] |

| Benzonaptho-substituted Derivative | Klebsiella pneumoniae | 10-20 µg/mL | [2] |

| 2-Aminobenzamide Derivative (Cmpd 5) | Aspergillus fumigatus | More potent than Clotrimazole | [17] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected antimicrobial benzamide derivatives.

The anti-inflammatory effects of some benzamide derivatives may be attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[18] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a major goal in the development of new anti-inflammatory drugs.

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse and complex molecular entities. The broad range of biological activities exhibited by its derivatives, from potent anticancer and antimicrobial effects to anti-inflammatory properties, underscores its importance in drug discovery. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to fully exploit the potential of this compound in the development of next-generation therapeutics. The continued exploration of this scaffold is poised to yield novel drug candidates with improved efficacy and selectivity for a multitude of disease targets.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, biological evaluation and molecular docking study of N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. mdpi.com [mdpi.com]

- 18. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromobenzamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzamide is a readily accessible and versatile building block in synthetic organic chemistry, serving as a key precursor for the construction of a diverse array of heterocyclic compounds. The presence of the bromine atom at the ortho position to the amide functionality allows for a variety of intramolecular cyclization strategies, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic methodologies employing this compound for the preparation of prominent heterocyclic scaffolds, including quinazolinones, phenanthridinones, and isoindolinones. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the application of these methods in a research and development setting.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of both 2-substituted and 2,3-disubstituted quinazolinones through various catalytic and non-catalytic methods.

Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones

A robust method for the synthesis of 2,3-disubstituted quinazolinones involves the copper-catalyzed coupling of N-substituted 2-bromobenzamides with amides, followed by a condensative cyclization.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones

-

Materials:

-

N-Substituted this compound (1.0 equiv)

-

Amide (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

4-hydroxy-L-proline (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Hexamethyldisilazane (HMDS)

-

Zinc chloride (ZnCl₂)

-

-

Procedure:

-

To a reaction vessel, add the N-substituted this compound, amide, CuI, 4-hydroxy-L-proline, and Cs₂CO₃.

-

Add DMF as the solvent.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, isolate the intermediate coupling product.

-

To the isolated intermediate, add HMDS and a catalytic amount of ZnCl₂ in DMF.

-

Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

-

Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolinone.

-

Table 1: Synthesis of 2,3-Disubstituted Quinazolinones from N-Substituted 2-Bromobenzamides and Amides

| N-Substituent (R¹) | Amide (R²CONH₂) | Product | Yield (%) |

| Phenyl | Acetamide | 2-Methyl-3-phenylquinazolin-4(3H)-one | 90 |

| 4-Methoxyphenyl | Acetamide | 2-Methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 85 |

| 4-Chlorophenyl | Propionamide | 2-Ethyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 88 |

| Benzyl | Benzamide | 2-Phenyl-3-benzylquinazolin-4(3H)-one | 75 |

Logical Workflow for Copper-Catalyzed Quinazolinone Synthesis

Caption: Workflow for the two-step synthesis of 2,3-disubstituted quinazolinones.

Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds that form the core of several biologically active natural products and synthetic molecules. They are particularly known for their potential as anticancer agents, with some derivatives acting as potent inhibitors of poly(ADP-ribose) polymerase (PARP).

Palladium-Catalyzed Intramolecular C-H Arylation

A powerful strategy for the synthesis of phenanthridinones from this compound involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides. This reaction forms the central six-membered ring of the phenanthridinone scaffold.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis

-

Materials:

-

N-Aryl-2-bromobenzamide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tricyclohexylphosphine (PCy₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylacetamide (DMA)

-

Water

-

-

Procedure:

-

In a reaction vessel, combine the N-aryl-2-bromobenzamide, Pd(OAc)₂, PCy₃, and K₂CO₃.

-

Add a mixture of DMA and water as the solvent.

-

Heat the reaction mixture to 100-120 °C under an air atmosphere.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC.

-

After completion, cool the reaction to room temperature and perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired phenanthridinone.

-

Table 2: Synthesis of Phenanthridinones via Intramolecular C-H Arylation

| N-Aryl Substituent | Product | Yield (%) | Reference |

| Phenyl | Phenanthridin-6(5H)-one | 95 | |

| 4-Methoxyphenyl | 2-Methoxyphenanthridin-6(5H)-one | 88 | |

| 3-Chlorophenyl | 3-Chlorophenanthridin-6(5H)-one | 92 | |

| Naphthalen-1-yl | Benzo[c]phenanthridin-6(5H)-one | 85 |

Reaction Workflow for Phenanthridinone Synthesis

Caption: Palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis.

Synthesis of 3-(Imino)isoindolin-1-ones

3-(Imino)isoindolin-1-ones are five-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural features and potential applications in medicinal chemistry.

Cobalt-Catalyzed Cyclization with Carbodiimides

A novel approach to the synthesis of 3-(imino)isoindolin-1-ones involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides.

Experimental Protocol: Cobalt-Catalyzed Synthesis of 3-(Imino)isoindolin-1-ones

-

Materials:

-

This compound (1.0 equiv)

-

Carbodiimide (2.0 equiv)

-

Co(dppe)Cl₂ (10 mol%)

-

Zinc powder (2.0 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add this compound, Co(dppe)Cl₂, and zinc powder.

-

Add acetonitrile, followed by triethylamine and the carbodiimide.

-

Reflux the reaction mixture for 16 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(imino)isoindolin-1-one.

-

Table 3: Synthesis of 3-(Imino)isoindolin-1-ones

| This compound Substituent (on N) | Carbodiimide | Product | Yield (%) |

| Methyl | N,N'-Dicyclohexylcarbodiimide | 3-(Cyclohexylimino)-2-methylisoindolin-1-one | 73 |

| Ethyl | N,N'-Diisopropylcarbodiimide | 3-(Isopropylimino)-2-ethylisoindolin-1-one | 68 |

| Phenyl | N,N'-Dicyclohexylcarbodiimide | 3-(Cyclohexylimino)-2-phenylisoindolin-1-one | 65 |

| Benzyl | N,N'-Diisopropylcarbodiimide | 3-(Isopropylimino)-2-benzylisoindolin-1-one | 70 |

Reaction Pathway for 3-(Imino)isoindolin-1-one Synthesis

Caption: Cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.

Biological Activities of Heterocyclic Compounds Derived from this compound

The heterocyclic scaffolds synthesized from this compound exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.

Antimicrobial Activity of Quinazolinone Derivatives

Numerous quinazolinone derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Organism | MIC (µg/mL) |

| Quinazolinone Derivative 1 | Staphylococcus aureus | 15.6 |

| Quinazolinone Derivative 1 | Pseudomonas aeruginosa | 31.2 |

| Quinazolinone Derivative 2 | Candida albicans | 7.8 |

| Quinazolinone Derivative 3 | Bacillus subtilis | 15.6 |

Anticancer Activity of Phenanthridinone Derivatives

Phenanthridinone derivatives have shown potent anticancer activity against various human cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of PARP enzymes, which are crucial for DNA repair.

Table 5: Anticancer Activity of Phenanthridinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Phenanthridinone Derivative 8a | MCF-7 (Breast Cancer) | 0.28 |

| Phenanthridinone Derivative 8m | HepG2 (Liver Cancer) | 0.39 |

| Phenanthridinone Derivative A | A549 (Lung Cancer) | 1.5 |

| Phenanthridinone Derivative B | PC3 (Prostate Cancer) | 2.1 |

PARP Inhibition and Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. In cancer cells with defects in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Phenanthridinone-based compounds have emerged as potent PARP inhibitors.

PARP Signaling Pathway in DNA Repair

The Synthesis and Utility of 2-Bromobenzamide: A Technical Guide

Introduction

2-Bromobenzamide, a halogenated aromatic amide, has emerged as a versatile and crucial intermediate in the landscape of organic synthesis. Its unique structural features, particularly the presence of a bromine atom ortho to the amide group, render it a valuable precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available chemical literature. However, the development of synthetic methods for aromatic amides dates back to the 19th century. Early methods for amide synthesis often involved the reaction of an acid chloride with an amine, a reaction known as the Schotten-Baumann reaction, first described in the 1880s. It is plausible that this compound was first prepared via a similar route from 2-bromobenzoyl chloride, a derivative of 2-bromobenzoic acid. The latter was accessible through methods like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which allowed for the conversion of anilines to aryl halides. While a definitive "discovery" paper for this compound itself is not easily identified, its existence and utility are well-established in the chemical literature of the 20th century, where it appears as a key starting material and intermediate in numerous synthetic endeavors.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of a compound is paramount for its effective utilization in research and development. The key physicochemical and spectral data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 4001-73-4 |

| Appearance | White to off-white crystalline solid or powder. |

| Melting Point | 160-162 °C[1] |

| Boiling Point | 158-161 °C at 12 Torr |

| Density | 1.6 ± 0.1 g/cm³ |

| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Slightly soluble in water.[2] |

| ¹H NMR (DMSO-d₆) | δ 7.88 (br s, 1H, NH), 7.64-7.58 (m, 2H, ArH), 7.41-7.34 (m, 2H, ArH) |

| ¹³C NMR (DMSO-d₆) | δ 169.0, 139.3, 132.7, 130.6, 128.5, 127.5, 118.6 |

| IR (KBr, cm⁻¹) | Key peaks indicative of N-H stretching, C=O stretching, and aromatic C-H and C-Br bonds. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 199/201 (due to bromine isotopes), with characteristic fragmentation patterns. |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes, primarily from 2-bromobenzoic acid or its derivatives. Below are detailed experimental protocols for two common and effective methods.

Method 1: From 2-Bromobenzoyl Chloride

This is a classic and straightforward method for amide synthesis.

Experimental Protocol:

-

Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with phosphorus pentachloride (PCl₅) until the reaction is complete. The excess reagent is removed by distillation to yield crude 2-bromobenzoyl chloride.

-

Amidation: The crude 2-bromobenzoyl chloride is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or diethyl ether. The solution is cooled in an ice bath.

-

Concentrated aqueous ammonia (an excess, typically 2-3 equivalents) is added dropwise to the stirred solution of the acyl chloride.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting precipitate (this compound) is collected by vacuum filtration.

-

The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

The product is dried under vacuum to yield pure this compound.

Method 2: From 2-Bromobenzaldehyde Oxime

This method provides an alternative route starting from the corresponding aldehyde.

Experimental Protocol: [3]

-

Reaction Setup: In a 25 mL Schlenk flask, 2-bromobenzaldehyde oxime (100 mg, 0.5 mmol) and water (1 mL) are added sequentially.[3]

-

Catalyst Addition: To this mixture, [Cp*Ir(H₂O)₃][OTf] catalyst is added.[3]

-

Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.[3]

-

Work-up: After cooling to room temperature, the water is removed by rotary evaporation.[3]

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound. The reported yield for this method is 80%.[3]

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility is particularly pronounced in the development of enzyme inhibitors for therapeutic applications.

Intermediate in the Synthesis of Phenanthridinones

Phenanthridinones are a class of compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities. This compound is a key starting material in palladium-catalyzed reactions to construct the phenanthridinone scaffold.

Generalized Synthetic Pathway:

A common strategy involves the palladium-catalyzed annulation of an N-substituted this compound with an aryl partner, such as a 2-bromobenzoic acid, to form the tricyclic phenanthridinone core in a single step.[4]

Precursor to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors feature a phthalazinone core, and this compound can be a crucial intermediate in the synthesis of this key structural motif. For instance, in the synthesis of the PARP inhibitor Talazoparib, derivatives of 2-bromobenzoic acid are utilized, highlighting the importance of the ortho-bromo-substituted benzene ring system that is also present in this compound.[5][6][7][8][9][10][11][12][13] The amide functionality of this compound can be a handle for further chemical transformations to build the complex heterocyclic systems found in these drugs.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described in this guide.

Conclusion

This compound is a compound of significant interest in organic and medicinal chemistry. Its well-defined physicochemical properties and the availability of robust synthetic protocols make it a readily accessible and highly valuable intermediate. The strategic placement of the bromine atom and the amide group allows for a wide range of chemical transformations, enabling the synthesis of complex heterocyclic systems, including important classes of therapeutic agents like phenanthridinones and PARP inhibitors. As the demand for novel and effective pharmaceuticals continues to grow, the role of versatile building blocks like this compound in driving innovation in drug discovery and development is set to expand.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 11. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. US8859562B2 - Use of RNAI inhibiting PARP activity for the manufacture of a medicament for the treatment of cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromobenzamide (CAS No. 4001-73-4), a compound utilized in various chemical syntheses, including the preparation of pharmaceutical intermediates.[1][2][3][4] Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[5] It is recognized as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][6][7][8][9]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][8][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[6][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][8][9] |

Primary Hazards: Irritant[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6BrNO[6] |

| Molecular Weight | 200.03 g/mol [6][10] |

| Appearance | White crystalline solid[1] |

| Melting Point | 160-162 °C[1][4] |

| Solubility | Slightly soluble in water.[1] Soluble in common organic solvents like alcohols, ethers, and chlorides.[1] |

| Stability | Stable under normal conditions.[5] May decompose at high temperatures or in the presence of strong oxidizing agents or strong bases.[1][5] |

Exposure Controls and Personal Protection

To minimize exposure risks, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][5][11]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[5] For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]

Handling and Storage

Proper handling and storage practices are essential to maintain the integrity of this compound and prevent accidents.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

-

Store locked up.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the individual is not breathing, provide artificial respiration.[7] Seek medical attention if you feel unwell.[5][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][7] If skin irritation occurs, seek medical advice.[5] |

| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][7] If eye irritation persists, seek medical attention.[5] |

| Ingestion | Clean the mouth with water.[5] Do NOT induce vomiting.[11] Seek immediate medical attention.[5][7] |

Firefighting Measures

In case of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][12]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent exposure and environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment as detailed in Section 3.[5]

-

Evacuate personnel from the immediate area.[12]

Containment and Cleanup:

-

Prevent the product from entering drains.[12]

-

For solid spills, sweep up and shovel the material into a suitable container for disposal.[5] Avoid creating dust.[12]

-

Dispose of the waste in an approved waste disposal plant.[5][7]

Visualized Experimental Workflows

To further clarify procedural logic, the following diagrams illustrate key safety and handling workflows.

Caption: Workflow for Accidental Spill of this compound.

Caption: First Aid Decision Tree for this compound Exposure.

References

- 1. This compound [chembk.com]

- 2. This compound | 4001-73-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. alkalisci.com [alkalisci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound, CAS No. 4001-73-4 - iChemical [ichemical.com]

- 9. 4001-73-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound 98 4001-73-4 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. angenechemical.com [angenechemical.com]

- 13. physics.purdue.edu [physics.purdue.edu]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamide

For Researchers, Scientists, and Drug Development Professionals